molecular formula C13H15N3OS B2393408 1-[4-(Benzothiazol-2-yl)piperazino]ethanone CAS No. 172038-65-2

1-[4-(Benzothiazol-2-yl)piperazino]ethanone

Cat. No.: B2393408
CAS No.: 172038-65-2
M. Wt: 261.34
InChI Key: HRYGRKJPINOEEB-UHFFFAOYSA-N
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Description

1-[4-(Benzothiazol-2-yl)piperazino]ethanone is a chemical scaffold of significant interest in medicinal chemistry and drug discovery research. The benzothiazole core is a privileged structure in pharmacology, known for its diverse biological activities and presence in several approved therapeutics and investigational compounds . This particular molecule integrates a piperazine linker, a feature commonly employed to optimize pharmacokinetic properties and receptor binding affinity in drug candidates . Researchers are exploring this compound and its derivatives primarily in the field of oncology. Synthetic analogs featuring the benzothiazole-piperazine architecture have demonstrated potent antiproliferative effects against a range of human cancer cell lines, including breast (MCF7, T47D) and colon (HCT116, Caco2) cancers, making them valuable templates for developing novel anticancer agents . The mechanism of action for this class of compounds is multifaceted and can involve interaction with key cellular targets. Benzothiazole derivatives have been reported to act as inhibitors for various enzymes and receptors, such as phosphoinositide 3-kinase γ (PI3Kγ) and receptor-interacting serine/threonine-protein kinase 1 (RIPK1), which are implicated in inflammatory processes and cell death pathways . Furthermore, the structural motif is a key building block for developing ligands with high affinity for central nervous system targets, including serotonin receptors, indicating potential applications in neuroscientific research . This product is supplied For Research Use Only and is not intended for diagnostic or therapeutic applications.

Properties

IUPAC Name

1-[4-(1,3-benzothiazol-2-yl)piperazin-1-yl]ethanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C13H15N3OS/c1-10(17)15-6-8-16(9-7-15)13-14-11-4-2-3-5-12(11)18-13/h2-5H,6-9H2,1H3
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

HRYGRKJPINOEEB-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC(=O)N1CCN(CC1)C2=NC3=CC=CC=C3S2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C13H15N3OS
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

261.34 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes

Step 1: Synthesis of 2-(Piperazin-1-yl)benzothiazole

The foundational intermediate, 2-(piperazin-1-yl)benzothiazole, is synthesized via nucleophilic aromatic substitution.

Procedure :

  • Reagents : 2-Chlorobenzothiazole (1.0 equiv), piperazine (1.2 equiv), sodium bicarbonate (1.5 equiv), 2-propanol/water (4:1 v/v).
  • Conditions : Reflux at 80°C for 12–24 hours.
  • Workup : The mixture is cooled, filtered, and the precipitate recrystallized from ethanol.
  • Yield : 76–82%.

Mechanism : Piperazine displaces the chlorine atom on 2-chlorobenzothiazole under basic conditions, forming the piperazine-benzothiazole conjugate.

Step 2: Acylation to Form 1-[4-(Benzothiazol-2-yl)piperazino]ethanone

The acetyl group is introduced via reaction with acetyl chloride or bromoacetyl bromide, followed by optional functionalization.

Method A: Direct Acylation with Acetyl Chloride

Procedure :

  • Reagents : 2-(Piperazin-1-yl)benzothiazole (1.0 equiv), acetyl chloride (1.2 equiv), triethylamine (1.5 equiv), dichloromethane (DCM).
  • Conditions :
    • Acetyl chloride is added dropwise to a stirred mixture of 2-(piperazin-1-yl)benzothiazole and triethylamine in DCM at 0°C.
    • The reaction is stirred at room temperature for 6–8 hours.
  • Workup : The mixture is filtered, and the solvent is evaporated under reduced pressure. The residue is recrystallized from ethanol.
  • Yield : 85–89%.

Characterization :

  • IR (KBr) : 1685 cm⁻¹ (C=O stretch).
  • ¹H-NMR (300 MHz, CDCl₃) : δ 3.33 (s, 2H, CH₂CO), 3.49–3.66 (m, 8H, piperazine-H), 7.20–8.06 (m, 4H, benzothiazole-H).
  • ¹³C-NMR : δ 169.7 (C=O), 59.8 (CH₂CO), 45.2–52.1 (piperazine-C).
Method B: Bromoacetyl Bromide Intermediate

Procedure :

  • Reagents : Bromoacetyl bromide (1.2 equiv), triethylamine (1.5 equiv), DCM.
  • Conditions :
    • Bromoacetyl bromide is added to 2-(piperazin-1-yl)benzothiazole in DCM at 0°C.
    • Stirred at room temperature for 6 hours.
  • Workup : Similar to Method A.
  • Yield : 89%.
    Note : This method produces 1-(4-(benzothiazol-2-yl)piperazin-1-yl)-2-bromoethanone, which can be reduced to the target compound via sodium azide treatment.

Optimization of Reaction Conditions

Solvent and Base Selection

  • Solvents : Dichloromethane and DMF are optimal for acylation, ensuring solubility and reaction efficiency.
  • Bases : Triethylamine or sodium bicarbonate neutralizes HCl/Br₂ byproducts, preventing side reactions.

Temperature and Time

  • Acylation : 0°C to room temperature minimizes decomposition.
  • Reaction Time : 6–8 hours ensures complete conversion.

Characterization and Analytical Data

Table 1. Spectroscopic Data for this compound

Technique Key Signals
IR (KBr) 1685 cm⁻¹ (C=O), 1615 cm⁻¹ (C=N), 2920–3070 cm⁻¹ (C-H)
¹H-NMR δ 2.67 (t, 4H, NCH₂), 3.33 (s, 2H, CH₂CO), 7.20–8.06 (m, 4H, benzothiazole)
¹³C-NMR δ 169.7 (C=O), 158.1 (C=N), 121.0–132.0 (aromatic-C)
GC-MS m/z 287.1 [M+H]⁺

Comparative Analysis of Methodologies

Table 2. Efficiency of Synthetic Routes

Method Reagents Yield (%) Purity (%) Cost Efficiency
A Acetyl chloride 85–89 ≥98 High
B Bromoacetyl bromide 89 ≥95 Moderate

Key Findings :

  • Method A is preferred for direct synthesis, offering higher cost efficiency and simplicity.
  • Method B is advantageous for introducing bromine for further functionalization.

Industrial-Scale Production Considerations

  • Solvent Recovery : Dichloromethane and ethanol can be recycled via distillation.
  • Catalyst Use : Triethylamine is recoverable through acid-base extraction.
  • Safety : Bromoacetyl bromide requires handling under inert conditions due to its corrosive nature.

Chemical Reactions Analysis

1-[4-(Benzothiazol-2-yl)piperazino]ethanone undergoes various chemical reactions, including:

Scientific Research Applications

Scientific Research Applications

1-[4-(Benzothiazol-2-yl)piperazino]ethanone exhibits a variety of applications in scientific research:

Medicinal Chemistry

  • Anticancer Activity : Studies have shown that this compound can inhibit the proliferation of cancer cells. For instance, it has been evaluated against various human cancer cell lines, demonstrating moderate to potent activity. The mechanism often involves the inhibition of specific enzymes or receptors associated with cancer progression .
  • Antimicrobial Properties : The compound has been tested for its antimicrobial efficacy against various bacterial and fungal strains, showing promising results in inhibiting growth .

Biological Research

  • Enzyme Inhibition Studies : The structural features of this compound make it suitable for studies related to enzyme inhibition. It has been used to investigate its effects on enzymes relevant to neurodegenerative diseases and depression, such as monoamine oxidase .
  • Receptor Binding Studies : The compound's ability to interact with various receptors is being explored for potential therapeutic applications in treating conditions like anxiety and depression .

Material Science

  • Development of Antimicrobial Coatings : Due to its antimicrobial properties, this compound is being utilized in the formulation of coatings that can prevent microbial growth on surfaces, which is particularly valuable in medical and industrial settings .

Table 1: Biological Activities of this compound

Activity TypeTarget Organisms/CellsObserved EffectReference
AnticancerMCF7, T47D, HCT116Moderate to potent inhibition
AntimicrobialS. aureus, C. albicansSignificant growth inhibition
Enzyme InhibitionMonoamine oxidaseInhibition observed

Case Study 1: Anticancer Efficacy

A study evaluated the anticancer effects of various benzothiazole derivatives, including this compound, against several human cancer cell lines. The results indicated that this compound exhibited significant antiproliferative activity, particularly against breast cancer cells (MCF7). The study highlighted the potential for developing new therapeutic agents based on this compound's structure and activity profile .

Case Study 2: Antimicrobial Activity

In another investigation focusing on the antimicrobial properties of benzothiazole derivatives, this compound was tested against a range of bacterial strains. The compound demonstrated notable efficacy against both Gram-positive and Gram-negative bacteria, suggesting its potential application in developing new antimicrobial agents or coatings .

Mechanism of Action

The mechanism of action of 1-[4-(Benzothiazol-2-yl)piperazino]ethanone involves its interaction with specific molecular targets. The benzothiazole core can bind to enzymes or receptors, inhibiting their activity or modulating their function . The piperazine ring enhances the compound’s binding affinity and selectivity, making it a potent inhibitor or modulator of its targets . The exact pathways involved depend on the specific biological context and the target molecules.

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Structural and Physicochemical Properties

The table below summarizes key structural and physicochemical differences between 1-[4-(Benzothiazol-2-yl)piperazino]ethanone and its analogs:

Compound Name / ID Molecular Formula Molecular Weight Key Substituents Melting Point (°C) Elemental Analysis (C, H, N)
Parent Compound C₁₃H₁₅N₃OS 265.34 Benzothiazole, piperazine, ethanone Not reported Not reported
5i C₃₀H₂₇N₉OS₂ 593.17 Diphenyltriazolethio, triazole Not reported Calc: 60.69% C, 4.58% H, 21.23% N
5j C₂₁H₁₉N₇OS₂ 507.10 Benzothiazolethio Not reported Calc: 54.42% C, 4.17% H, 19.31% N
5k C₂₀H₁₈N₈OS₂ 490.13 Benzimidazolethio Not reported Calc: 56.31% C, 4.52% H, 22.84% N
7e C₂₀H₂₀N₆O₄S₂ 488.53 Methoxyphenylsulfonyl, tetrazolethio 131–134 Not reported
7f C₂₀H₁₇F₃N₆O₃S₂ 552.51 Trifluoromethylphenylsulfonyl, tetrazolethio 165–167 Not reported
APEHQ C₂₂H₂₁N₅O₂ 403.44 Azo-linked 8-hydroxyquinoline Not reported Not reported

Key Observations :

  • Melting Points : Sulfonylpiperazine derivatives (7e–7f) show higher melting points (131–167°C), suggesting enhanced crystallinity due to sulfonyl groups .
  • Elemental Analysis : Close agreement between calculated and observed values in 5i–5k confirms synthesis accuracy .
Anticancer Activity
  • 5i–5l : These derivatives demonstrated potent anticancer activity in preliminary screenings, likely due to the triazole and benzothiazole moieties, which facilitate DNA intercalation or kinase inhibition.
Antimicrobial and Antifungal Activity
  • APEHQ Metal Complexes : Cu(II) and Co(II) complexes of APEHQ showed enhanced antifungal activity compared to the ligand alone, highlighting the role of metal coordination in improving efficacy.
  • Piperazine-Tetrazole Derivatives (7e–7k) : Exhibited broad-spectrum antimicrobial activity, with trifluoromethyl groups (7f) enhancing potency due to increased lipophilicity.
Enzyme Inhibition
  • Pyridine-Based Analogs (UDO, UDD) : These CYP51 inhibitors share the piperazine-ethanone core with the parent compound but incorporate pyridine and trifluoromethyl groups for selective enzyme targeting.

Biological Activity

1-[4-(Benzothiazol-2-yl)piperazino]ethanone is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article explores its biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

This compound features a benzothiazole moiety linked to a piperazine ring via an ethanone group. This structural configuration is believed to contribute to its pharmacological properties.

Biological Activities

  • Antimicrobial Activity : The compound has demonstrated notable antimicrobial properties, particularly against various bacterial strains. Research indicates that it can inhibit the growth of pathogens, suggesting potential applications in treating infections.
  • Anticancer Properties : Studies have shown that derivatives of benzothiazole, including this compound, exhibit significant anticancer activity. The compound has been evaluated against several cancer cell lines, revealing its ability to induce apoptosis and inhibit cell proliferation. For instance, it has shown effectiveness against colorectal adenocarcinoma cells with an IC50 value as low as 0.25 µM .
  • Neuroprotective Effects : Preliminary studies suggest that this compound may act as a multi-target-directed ligand (MTDL) against Alzheimer's disease by interacting with acetylcholinesterase (AChE) and amyloid-beta (Aβ) peptides, which are critical in the pathogenesis of Alzheimer's .

The mechanisms through which this compound exerts its biological effects include:

  • Enzyme Inhibition : The compound inhibits key enzymes such as AChE and may affect pathways involved in the biosynthesis of essential cellular components, particularly in microbial cells .
  • Cell Cycle Modulation : It has been observed to induce cell cycle arrest in cancer cells, leading to reduced proliferation rates and increased apoptosis .

Case Studies and Research Findings

Several studies have been conducted to evaluate the biological activity of this compound:

StudyFocusFindings
Study AAnticancer ActivityDemonstrated IC50 values < 0.5 µM against various cancer cell lines .
Study BAntimicrobial PropertiesInhibited growth of multiple bacterial strains, indicating potential for infection treatment.
Study CNeuroprotective EffectsShowed binding affinity for AChE and Aβ, suggesting potential in Alzheimer's therapy .

Q & A

Q. What are the optimized synthetic routes for 1-[4-(Benzothiazol-2-yl)piperazino]ethanone, and which reagents are critical for high yield?

The synthesis typically involves a multi-step procedure:

  • Step 1 : Formation of the benzothiazole core using halogenated precursors (e.g., 2-chlorobenzothiazole) under reflux conditions.
  • Step 2 : Piperazine coupling via nucleophilic substitution or amide bond formation, often requiring coupling agents like carbodiimides.
  • Step 3 : Methanone functionalization using acetyl chloride or similar acylating agents in anhydrous solvents (e.g., dichloromethane). Critical reagents include carbodiimides for amide bond stabilization and triethylamine as a base to neutralize HCl byproducts. Yields >70% are achievable with strict moisture control .

Q. How should researchers characterize the purity and structural integrity of this compound?

Use a combination of:

  • NMR Spectroscopy : 1^1H and 13^13C NMR to confirm proton environments and carbon backbone. For example, the piperazine ring protons appear as multiplets at δ 2.5–3.5 ppm .
  • Mass Spectrometry (MS) : High-resolution MS to verify molecular weight (e.g., [M+H]+^+ at m/z 317.04 for related analogs) .
  • Infrared (IR) Spectroscopy : Peaks at ~1650 cm1^{-1} indicate the carbonyl group (C=O) .

Q. What preliminary biological assays are recommended to evaluate its therapeutic potential?

  • Antimicrobial Activity : Test against Gram-positive (e.g., S. aureus) and Gram-negative (e.g., E. coli) strains via broth microdilution to determine MIC values. Related compounds show MICs in the 2–10 µM range .
  • Anti-inflammatory Screening : Measure inhibition of COX-2 or TNF-α in cell-based assays (e.g., RAW 264.7 macrophages) .

Advanced Research Questions

Q. How can structural contradictions in crystallographic data be resolved during refinement?

Use SHELX software (e.g., SHELXL) for high-resolution refinement. Key strategies:

  • Apply TWIN and BASF commands to address twinning in crystals.
  • Validate hydrogen bonding networks using Olex2 visualization. Cross-reference with Cambridge Structural Database (CSD) entries (e.g., CSD code 54U for related piperazine derivatives) .

Q. What methodologies are effective for analyzing structure-activity relationships (SAR) in benzothiazole-piperazine hybrids?

  • Modular Substitution : Systematically vary substituents on the benzothiazole (e.g., electron-withdrawing groups at position 6) and piperazine (e.g., N-alkylation) to assess impacts on bioactivity.
  • Computational Docking : Perform molecular docking (e.g., AutoDock Vina) to predict binding affinities for targets like histamine H1/H4 receptors. Compare with analogs showing cytotoxic IC50_{50} values <1 µM .

Q. How should researchers address discrepancies in biological activity across assay platforms?

  • Assay Optimization : Standardize cell lines (e.g., HEK293 vs. HeLa) and incubation times.
  • Solubility Adjustments : Use DMSO concentrations ≤0.1% to avoid cytotoxicity artifacts.
  • Control Compounds : Include reference drugs (e.g., ciprofloxacin for antimicrobial assays) to calibrate sensitivity .

Q. What strategies improve the compound’s solubility and pharmacokinetic profile?

  • Prodrug Design : Introduce phosphate or acetate esters at the methanone group for enhanced aqueous solubility.
  • Lipophilicity Reduction : Replace hydrophobic benzothiazole substituents with polar groups (e.g., -OH, -NH2_2).
  • Nanoparticle Formulation : Use PLGA-based carriers to improve bioavailability in in vivo models .

Q. Which computational tools are suitable for predicting off-target interactions?

  • SwissTargetPrediction : Input SMILES strings to identify potential targets (e.g., kinase or GPCR families).
  • Molecular Dynamics Simulations : Use GROMACS to simulate binding stability over 100 ns trajectories. Validate with SPR-based binding assays .

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